4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic small molecule characterized by three key structural motifs:
- Benzamide core: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor binding.
- 1H-1,2,3,4-tetrazole ring: A heterocyclic system substituted with a 4-fluorophenyl group at position 1. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability and modulating acidity .
- Dimethylsulfamoyl group: A sulfonamide derivative that may influence solubility, pharmacokinetics, and target engagement through hydrogen bonding or electrostatic interactions.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZFEXLRIEDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the tetrazole ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and azides. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce the tetrazole ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogenation catalysts, halogenating agents, and strong acids or bases. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Properties
Research indicates that this compound may function as an analgesic and anti-inflammatory agent. The tetrazole moiety is known to mimic carboxylic acids, which can enhance binding to biological targets involved in pain pathways. This interaction suggests potential applications in developing new pain management therapies.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural components may allow it to interact with protein kinases and receptors involved in cancer cell proliferation. Preliminary studies suggest that similar compounds exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in signaling pathways regulating cell growth and division.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, starting from readily available precursors such as 4-(aminomethyl)benzamide and tetrazole derivatives. The synthesis requires careful control of reaction conditions (temperature, solvent choice) to optimize yields and purity.
Table 1: Structural Features Comparison
| Compound Name | Key Features | Differences |
|---|---|---|
| 4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide | Dimethylsulfamoyl group, tetrazole moiety | Unique combination enhances pharmacological profile |
| 1-(3-fluorophenyl)-1H-1,2,3,4-tetrazole | Contains tetrazole and fluorophenyl group | Lacks dimethylsulfamoyl group |
| N-(3-fluorophenyl)-4-(dimethylsulfamoyl)benzamide | Similar structure but without tetrazole ring | Does not contain tetrazole functionality |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Analgesic Activity Study : A study demonstrated that the compound effectively reduced pain responses in animal models through its interaction with specific pain receptors.
- Antitumor Activity Investigation : Research indicated that this compound inhibited the growth of certain cancer cell lines by targeting key signaling pathways associated with tumor proliferation.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- PC945’s triazole and oxolane substituents enhance its antifungal specificity and pharmacokinetics for inhaled delivery. The target compound’s tetrazole and dimethylsulfamoyl groups may favor distinct targets or solubility profiles.
Tetrazole Derivatives with Fluorophenyl Substituents
Piperazine-Linked Tetrazoles ()
Compounds such as 1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(9H-xanthene-9-carbonyl)piperazine (CAS 1049362-07-3) share the tetrazole-fluorophenyl motif but incorporate xanthene or piperazine-carboxamide groups .
Key Differences :
- Piperazine-linked analogs are larger and may target protein-protein interactions or epigenetic enzymes (e.g., HDACs), whereas the dimethylsulfamoyl group in the target compound could favor sulfonamide-sensitive targets like carbonic anhydrases.
Urea-Tetrazole Hybrids ()
1-(3,4-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 897624-01-0) replaces the benzamide-sulfamoyl group with a urea linker .
Key Differences :
- Urea’s strong hydrogen-bonding capacity may enhance target affinity but reduce metabolic stability compared to sulfamoyl.
Sulfonamide-Containing Compounds ()
Sulfonamides like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican, ) and triazole-thiones () highlight the role of sulfonyl/fluorophenyl groups .
Key Differences :
- Diflufenican’s trifluoromethylphenoxy group confers herbicidal activity, while the target compound’s tetrazole may direct it toward antimicrobial or anticancer applications.
Biological Activity
4-(Dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is an organic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a benzamide core, a dimethylsulfamoyl group, and a tetrazole moiety. Its molecular formula is and its molecular weight is approximately 404.42 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets involved in pain and inflammation pathways. The tetrazole ring mimics carboxylic acids, which enhances binding affinity to receptors associated with pain modulation. Preliminary studies indicate that it may act as a modulator of ion channels or receptors involved in nociception .
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. These properties are crucial for developing new therapeutic agents for conditions such as chronic pain and inflammatory disorders .
Binding Affinity Studies
Initial studies have focused on the compound's binding affinity to various receptors. The results suggest that it interacts effectively with pain-related receptors, indicating its potential as a therapeutic agent in pain management .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar structures, a comparative analysis is presented below:
| Compound Name | Key Features | Differences |
|---|---|---|
| 1-(3-fluorophenyl)-1H-1,2,3,4-tetrazole | Contains tetrazole and fluorophenyl group | Lacks dimethylsulfamoyl group and benzamide core |
| 4-(dimethylsulfamoyl)benzoic acid | Contains dimethylsulfamoyl group | Lacks the tetrazole ring |
| N-(3-fluorophenyl)-4-(dimethylsulfamoyl)benzamide | Similar structure but without tetrazole ring | Does not contain tetrazole functionality |
This table highlights how the unique combination of functional groups in this compound may enhance its pharmacological profile compared to related compounds .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step route starting with the formation of the tetrazole ring via [3+2] cycloaddition between nitriles and sodium azide, followed by benzamide coupling. Key steps include:
Tetrazole Formation : React 4-fluorophenyl-substituted nitrile with sodium azide under reflux in a polar solvent (e.g., DMF) .
Sulfamoylation : Introduce the dimethylsulfamoyl group via nucleophilic substitution using dimethylsulfamoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
Benzamide Coupling : Use EDC/HOBt as coupling agents to link the tetrazole-methyl group to the benzamide core under inert atmosphere .
Critical Conditions :
- Temperature control (e.g., 0–5°C during sulfamoylation to minimize side reactions) .
- Solvent purity (anhydrous DCM for sulfamoylation) .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrazole C=NH at δ 160–165 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzamide and tetrazole regions .
- High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular weight (e.g., ESI+ mode, [M+H]⁺ expected at m/z 431.12) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Confirm sulfonamide (S=O stretch at 1150–1250 cm⁻¹) and tetrazole (C=N stretch at 1500–1600 cm⁻¹) functional groups .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Potential :
- MTT Assay : Screen against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM for 48 hours .
- Enzyme Inhibition :
- Kinase Assay : Use fluorescence-based ADP-Glo™ kinase assay to evaluate inhibition of EGFR or VEGFR2 .
Advanced Research Questions
Q. How can the synthetic pathway be optimized for scalability while maintaining high purity?
- Methodological Answer :
- Continuous Flow Reactors : Implement flow chemistry for tetrazole formation to enhance reproducibility and reduce reaction time .
- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) as a catalyst during benzamide coupling to reduce EDC/HOBt stoichiometry and improve yield .
- In-Line Purification : Integrate automated flash chromatography systems post-synthesis to streamline purification .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., same cell passage number, serum-free media) to isolate compound-specific effects .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfamoyl group) that may explain variability in IC₅₀ values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies and validate target specificity .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Incubate in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; monitor degradation via HPLC-UV .
- Plasma Stability : Add compound to human plasma (10% DMSO), incubate at 37°C, and quantify parent compound using LC-MS/MS at 0, 1, 4, and 24 hours .
- Light Sensitivity : Expose to UV-A (365 nm) and visible light; assess photodegradation products with HRMS .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in aqueous media?
- Methodological Answer :
- Solvent System Screening : Test solubility in buffered solutions (e.g., PBS with 0.1% Tween-80) vs. pure DMSO to identify excipients that enhance dispersion .
- Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous media to detect aggregation, which may falsely indicate low solubility .
- Reference Standards : Compare with structurally analogous compounds (e.g., benzamide derivatives with fluorophenyl groups) to contextualize solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
